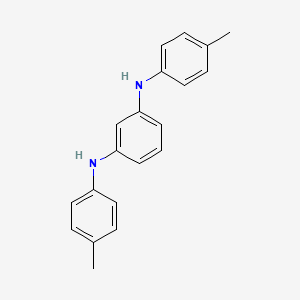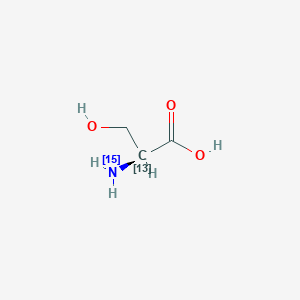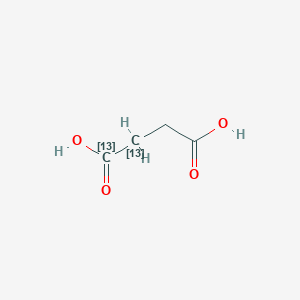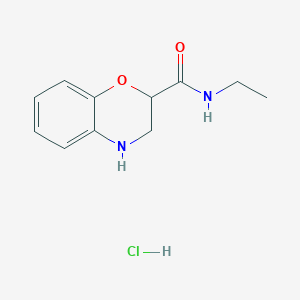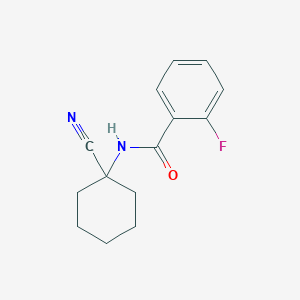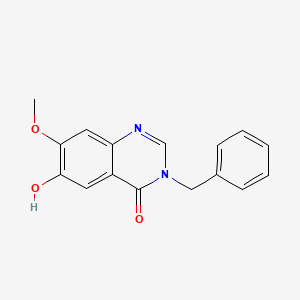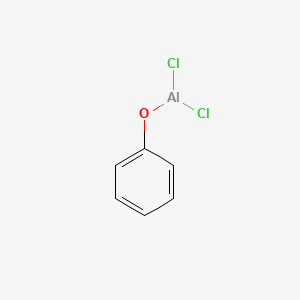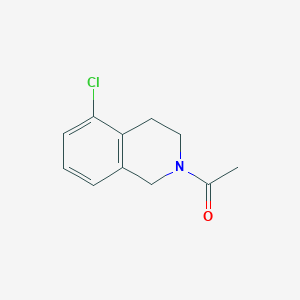
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
描述
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, also known as CDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CDI is a synthetic molecule that belongs to the class of isoquinolines, which are known for their diverse biological activities.
科学研究应用
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been extensively studied for its potential applications in biomedical research. It has been shown to have anticancer, antimicrobial, and antiviral activities. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been investigated for its ability to modulate the immune system and inhibit inflammation. Moreover, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been used as a tool to study protein-protein interactions and to develop new drugs.
作用机制
The mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been found to interact with the protein Hsp90, which is essential for the folding and stability of many proteins.
Biochemical and Physiological Effects:
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has also been shown to inhibit the growth of bacteria and viruses. In addition, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been found to modulate the immune system by regulating the production of cytokines and chemokines. Furthermore, 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the function of these proteins and enzymes in greater detail. Another advantage is that 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic molecule, which means that it can be easily modified to improve its activity or selectivity. However, one of the limitations of using 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is required to ensure that 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is used at safe and effective concentrations.
未来方向
There are several future directions for the study of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one. One area of interest is the development of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one as a tool to study protein-protein interactions and to develop new drugs. Moreover, the potential of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one to modulate the immune system and inhibit inflammation makes it a promising candidate for the development of immunomodulatory drugs. Finally, further studies are needed to fully understand the mechanism of action of 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one and to optimize its activity and selectivity.
属性
IUPAC Name |
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNLJFBKLBFDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587821 | |
| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
CAS RN |
937591-81-6 | |
| Record name | 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






